molecular formula C18H24I3N3O9 B12294161 3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide

3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide

Cat. No.: B12294161
M. Wt: 807.1 g/mol
InChI Key: MKMHLTWTZQIVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ioglucol is a triiodoanilide derivative with the molecular formula C₁₈H₂₄I₃N₃O₉. It is primarily used as a nonionic contrast medium in medical imaging, particularly in X-ray and computed tomography scans . The compound is known for its high iodine content, which enhances the contrast of images by increasing the absorption of X-rays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ioglucol involves multiple steps, starting with the iodination of aniline derivatives. The key steps include:

Industrial Production Methods

Industrial production of Ioglucol typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Ioglucol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products formed from these reactions include various iodinated and deiodinated derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ioglucol has a wide range of applications in scientific research, including:

Mechanism of Action

Ioglucol exerts its effects primarily through its high iodine content, which enhances the absorption of X-rays. This property makes it an effective contrast agent in medical imaging. The compound interacts with biological tissues, increasing the contrast of images by differentially absorbing X-rays. The molecular targets include various tissues and organs, particularly those with high vascularization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ioglucol

Ioglucol is unique due to its specific molecular structure, which provides a balance between high iodine content and biocompatibility. This makes it particularly effective in enhancing image contrast while minimizing adverse effects .

Properties

IUPAC Name

3-[acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-(2,3,4,5,6-pentahydroxyhexanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O9/c1-6(27)24(3-4-25)13-10(20)8(17(32)22-2)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMHLTWTZQIVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCO)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867042
Record name 3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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